
Bay 41-4109 racemate
概要
説明
ベイ41-4109 ラセミ体は、ベイ41-4109のR-異性体とS-異性体のラセミ混合物です。 この化合物は、ヒトB型肝炎ウイルス(HBV)の強力な阻害剤であり、IC50値は53 nMです 。主に、その抗ウイルス特性のために科学研究で使用されています。
準備方法
合成経路と反応条件
ベイ41-4109 ラセミ体は、ピリミジン環の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。
ピリミジン環の形成: これは、適切な出発物質を制御された条件下で反応させることによって達成されます。
置換基の導入: さまざまな置換基は、置換反応によってピリミジン環に導入されます。
工業生産方法
ベイ41-4109 ラセミ体の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには以下が含まれます。
反応のスケールアップ: 反応は、反応条件を維持しながら、工業規模にスケールアップされます。
反応条件の最適化: 反応条件は、収率と純度を最大化するように最適化されます。
化学反応の分析
Types of Chemical Reactions
Bay 41-4109 undergoes several reaction types, as characterized in vitro:
Reaction Conditions and Reagents
-
Optimal pH : Reactions occur in 50 mM Hepes buffer (pH 7.5) for stability .
-
Temperature : Assembly studies conducted at 37°C to mimic physiological conditions .
-
Catalysts : Use of tertiary amines (e.g., triethylamine) to accelerate condensation .
Critical observations :
-
Racemic mixture stability : The 1:1 enantiomeric ratio remains stable under standard storage conditions (4°C, inert atmosphere) .
-
Dose-dependent effects : Substituent modifications alter binding affinity to HBV capsid proteins, with IC₅₀ values ranging from 32.6 nM to 202 nM .
Mechanistic Insights from Assembly Studies
Bay 41-4109 accelerates HBV capsid assembly kinetics while inducing structural misfolding:
Parameter | Without Bay 41-4109 | With Bay 41-4109 (5 μM) |
---|---|---|
Capsid formation (10 min) | 0.3 μM | 2 μM |
Intermediate polymers | Undetectable | 60% of total assembly |
IC₅₀ (HBV replication) | N/A | 53–202 nM |
Data derived from SEC and light scattering assays .
The compound stabilizes non-capsid polymers by binding to hydrophobic pockets in HBV core protein dimers, disrupting native capsid geometry .
Pharmacokinetic Modifications
科学的研究の応用
Bay 41-4109 racemate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on biological systems, particularly its antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating HBV infections.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products
作用機序
ベイ41-4109 ラセミ体は、B型肝炎ウイルスのウイルスカプシドを標的とすることによってその効果を発揮します。それは、カプシドアセンブリを加速および誤誘導し、事前に形成されたカプシドを安定化し、HBV DNAの放出と細胞質HBcAgレベルを阻害します。 このメカニズムは、ウイルスの複製プロセスを阻害するため、効果的な抗ウイルス薬となります .
類似の化合物との比較
ベイ41-4109 ラセミ体は、その特定の作用機序とHBVに対する高い効力により、他の類似の化合物と比較してユニークです。類似の化合物には、以下が含まれます。
- FNC-TP
- Tuvirumab
- HBV-IN-38
- Bicyclol
- Catalpol
- RO8191
- Adefovir-d4
- Swertianolin
- Tiviciclovir
- (1R)-テノフォビルアミブフェナミド .
これらの化合物はHBVを標的とすることもありますが、作用機序、効力、および特定の用途が異なる場合があります。
類似化合物との比較
Bay 41-4109 racemate is unique compared to other similar compounds due to its specific mechanism of action and high potency against HBV. Similar compounds include:
- FNC-TP
- Tuvirumab
- HBV-IN-38
- Bicyclol
- Catalpol
- RO8191
- Adefovir-d4
- Swertianolin
- Tiviciclovir
- (1R)-Tenofovir amibufenamide .
These compounds also target HBV but may differ in their mechanisms of action, potency, and specific applications.
生物活性
Bay 41-4109 is a heteroaryldihydropyrimidine compound that has garnered attention for its antiviral activity, particularly against Hepatitis B Virus (HBV). This article provides an in-depth examination of the biological activity of Bay 41-4109 racemate, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.
Bay 41-4109 is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₃ClF₃N₃O₂ |
Molecular Weight | 395.763 g/mol |
CAS Number | 298708-81-3 |
IC₅₀ (HBV Inhibition) | Approximately 53 nM to 202 nM |
Bay 41-4109 functions primarily by interfering with HBV capsid assembly. It destabilizes the viral capsid, preventing the formation of functional core particles necessary for viral replication. The compound induces the formation of non-capsid polymers, which are non-functional aggregates of HBV capsid proteins.
Key Mechanisms:
- Capsid Destabilization : Bay 41-4109 binds to HBV capsid proteins, leading to misdirected assembly and the formation of aberrant structures instead of stable capsids .
- Inhibition of Viral Replication : In vitro studies show that Bay 41-4109 effectively reduces HBV DNA release and cytoplasmic HBcAg levels in HepG2.2.15 cells, demonstrating its potency as an antiviral agent .
- Dose-Dependent Efficacy : The compound exhibits dose-dependent inhibition of HBV replication, with IC₅₀ values indicating effective concentrations .
In Vitro Studies
Research has consistently demonstrated the effectiveness of Bay 41-4109 in inhibiting HBV replication in cell cultures:
- HepG2.2.15 Cells : Treatment with Bay 41-4109 resulted in a significant reduction of HBV DNA levels, with an IC₅₀ value around 32.6 nM for DNA release and 132 nM for HBcAg inhibition .
In Vivo Studies
Bay 41-4109 has been evaluated in various animal models to assess its antiviral efficacy and safety:
- HBV Transgenic Mice : In studies involving HBV transgenic mice, Bay 41-4109 administration resulted in a dose-dependent decrease in viral load in both liver and plasma . Notably, treatment did not exhibit significant hepatotoxicity at therapeutic doses.
Case Study Data
In a study involving humanized uPA/SCID mice infected with HBV, Bay 41-4109 was administered during active viral replication phases. The results indicated a sustained reduction in viral replication without adverse effects on human hepatocyte grafts .
Summary of Findings
Study Type | IC₅₀ (nM) | Observations |
---|---|---|
In Vitro | 32.6 | Effective inhibition of HBV DNA release |
In Vitro | 132 | Significant reduction in cytoplasmic HBcAg levels |
In Vivo (Mouse) | ~202 | Dose-dependent reduction in viral load |
Safety Profile
Bay 41-4109 has shown a favorable safety profile across multiple studies. No significant toxicity was observed at therapeutic doses used in both in vitro and in vivo experiments. This suggests that Bay 41-4109 can be considered a promising candidate for further clinical development as an antiviral agent against HBV.
特性
IUPAC Name |
methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJBPMQWSIGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。